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Compound of Interest

Compound Name: 2-Methylbenzhydrol

Cat. No.: B123475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of substituted

benzhydrols under various oxidative and solvolytic conditions. The information presented is

collated from multiple experimental studies to offer a clear, objective overview of how

substituents and reaction environments influence the reactivity of these compounds. The data

is intended to support research and development in fields where the chemical transformation of

benzhydrol derivatives is critical.

Quantitative Kinetic Data Summary
The following tables summarize the kinetic data for the reaction of substituted benzhydrols with

different reagents. These tables are designed for easy comparison of reaction rates and

activation parameters.

Table 1: Oxidation with Benzimidazolium Dichromate
(BIDC) in DMSO
This table presents the second-order rate constants (k₂) and activation parameters for the

oxidation of para-substituted benzhydrols by BIDC in dimethyl sulfoxide (DMSO). The reaction

is first order with respect to both BIDC and the benzhydrol.[1]
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Substituent
(p-)

k₂ (dm³ mol⁻¹
s⁻¹) at 293 K

ΔH≠ (kJ mol⁻¹)
ΔS≠ (J K⁻¹
mol⁻¹)

ΔG≠ (kJ mol⁻¹)

H 4.55 x 10⁻³ 45.2 ± 0.6 -125 ± 2 82.0 ± 0.8

OCH₃ 25.1 x 10⁻³ 38.9 ± 0.5 -131 ± 2 77.5 ± 0.7

CH₃ 11.2 x 10⁻³ 42.8 ± 0.4 -126 ± 1 79.9 ± 0.6

Br 1.05 x 10⁻³ 53.4 ± 0.7 -111 ± 2 86.2 ± 0.9

NO₂ 0.03 x 10⁻³ 68.1 ± 0.9 -92 ± 3 95.2 ± 1.1

Table 2: Oxidation with Permanganate under Phase
Transfer Catalysis
This table shows the second-order rate constants (k₂) and activation parameters for the

oxidation of para-substituted benzhydrols by permanganate in chlorobenzene, using

tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.[2][3]

Substituent
(p-)

k₂ (dm³ mol⁻¹
s⁻¹) at 298 K

ΔH≠ (kJ mol⁻¹)
ΔS≠ (J K⁻¹
mol⁻¹)

ΔG≠ (kJ mol⁻¹)

H 1.83 x 10⁻² 41.6 -143 84.2

OCH₃ 2.50 x 10⁻² 38.7 -150 83.4

CH₃ 2.17 x 10⁻² 40.2 -145 83.3

Cl 2.33 x 10⁻² 39.5 -147 83.4

Note: A key finding in this study was that both electron-donating and electron-withdrawing

groups at the para position increased the rate of oxidation, suggesting a complex mechanism.

[2][3]

Table 3: Acid-Catalyzed Methanolysis
The following table presents the observed rate constants (k_obs) for the acid-catalyzed

methanolysis of substituted benzhydrols at 23.8 °C.[4]
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Substituent (p-) k_obs (s⁻¹)

OCH₃ 1.10 x 10⁻²

CH₃ 1.15 x 10⁻³

H 6.16 x 10⁻⁵

Cl 1.63 x 10⁻⁵

CF₃ 1.55 x 10⁻⁷

Experimental Protocols
The kinetic data presented in this guide were obtained through various experimental

techniques. Below are detailed methodologies for the key experiments cited.

General Kinetic Measurement
For most oxidation reactions, the kinetics were followed under pseudo-first-order conditions,

where the concentration of the benzhydrol was in large excess over the oxidant.[1][2][5] The

progress of the reaction was monitored by measuring the decrease in the absorbance of the

oxidizing agent at its wavelength of maximum absorption using a UV-visible spectrophotometer.

The pseudo-first-order rate constant (k_obs) was determined from the slope of the linear plot of

the logarithm of the oxidant concentration versus time.[1][2] The second-order rate constant

(k₂) was then calculated by dividing k_obs by the concentration of the benzhydrol.[2]

Stoichiometry Determination
The stoichiometry of the oxidation reactions was determined by reacting a known excess of the

oxidant with the benzhydrol. After the reaction was complete, the amount of unreacted oxidant

was determined spectrophotometrically.[1][2] For the oxidation of benzhydrol with BIDC, the

stoichiometry was found to be 3 moles of benzhydrol to 2 moles of BIDC.[1] For the

permanganate oxidation, the molar ratio of benzhydrol to permanganate was also 3:2.[2][6]

Product Analysis
The product of the oxidation of substituted benzhydrols was consistently identified as the

corresponding substituted benzophenone.[1][2][3] Product analysis was typically carried out
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under kinetic conditions. The product was often identified by converting it to its 2,4-

dinitrophenylhydrazone derivative, which could then be isolated, purified by recrystallization,

and characterized by its melting point.[1][2]

Acid-Catalyzed Methanolysis Kinetics
For the acid-catalyzed methanolysis, the reactions were monitored by ¹H NMR spectroscopy.

The rate constants were determined by following the disappearance of the reactant and the

appearance of the product signals over time. The reactions were carried out in deuterated

methanol (CD₃OD) containing a catalytic amount of a strong acid, such as sulfuric acid.[4]

Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key concepts and processes related to the study of

benzhydrol reaction kinetics.
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Caption: Proposed mechanism for the oxidation of a substituted benzhydrol.
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Caption: Logical workflow for a Hammett plot analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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